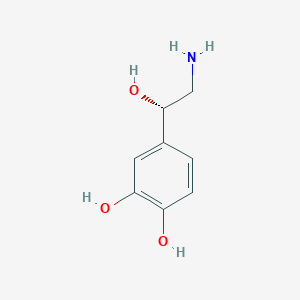

(S)-4-(2-Amino-1-hydroxyethyl)pyrocatechol

Description

Properties

IUPAC Name |

4-[(1S)-2-amino-1-hydroxyethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8,10-12H,4,9H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLSHLFXELFNJZ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CN)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H](CN)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316081 | |

| Record name | (+)-Norepinephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149-95-1 | |

| Record name | (+)-Norepinephrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | d-Noradrenaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Norepinephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-4-(2-amino-1-hydroxyethyl)pyrocatechol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NOREPINEPHRINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/887AEE91JI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Stereoselective Biological Functions of Noradrenaline: The Primacy of the (R)-Enantiomer

Abstract

Noradrenaline, a catecholamine, is a vital neurotransmitter and hormone that orchestrates the body's response to stress and maintains physiological homeostasis. Its biological activity is critically dependent on its stereochemistry. This technical guide provides an in-depth exploration of the biological functions of noradrenaline, with a specific focus on the stereoselectivity of its interactions. While the topic of interest is the (S)-enantiomer, it is scientifically imperative to establish that the endogenous and pharmacologically potent form is the (R)-(-)-noradrenaline enantiomer.[1][2] This document will, therefore, elucidate the functions of (R)-noradrenaline as the biologically active agent and use the (S)-enantiomer as a comparator to underscore the profound importance of molecular chirality in receptor binding, signal transduction, and physiological response. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of the adrenergic system.

Introduction: The Critical Role of Chirality in Noradrenaline Function

Noradrenaline, also known as norepinephrine, belongs to the phenylethylamine class of compounds and possesses a single chiral center at the β-carbon of its ethylamine side chain.[2] This gives rise to two stereoisomers: (R)-(-)-noradrenaline and (S)-(+)-noradrenaline. In all mammalian physiological systems, it is the (R)-enantiomer that is synthesized from dopamine by the enzyme dopamine β-hydroxylase, stored in synaptic vesicles, and released to act upon adrenergic receptors.[3]

The biological actions of noradrenaline are mediated through its binding to a family of G-protein coupled receptors (GPCRs) known as adrenergic receptors (or adrenoceptors).[4] These receptors exhibit a high degree of stereoselectivity, showing a significantly greater affinity for the (R)-enantiomer. The (S)-enantiomer is considerably less potent, with activity reported to be 10- to 500-fold lower than the (R)-form.[2] This disparity is fundamental to understanding noradrenergic pharmacology and physiology. The precise three-dimensional arrangement of the hydroxyl and amine groups of the (R)-enantiomer allows for optimal interaction with the binding pocket of the adrenergic receptors. This guide will dissect these stereoselective interactions, the resultant signaling cascades, and their physiological consequences.

Section 1: Adrenergic Receptors and Stereoselective Binding

The biological effects of noradrenaline are initiated by its binding to adrenergic receptors, which are broadly classified into two main types: alpha (α) and beta (β) receptors, each with further subtypes (α₁, α₂, β₁, β₂, β₃).[4][5] The (R)-enantiomer is the preferred ligand for these receptors.

-

Alpha (α) Receptors: (R)-Noradrenaline acts as a potent agonist at both α₁ and α₂ receptors. It generally shows a higher affinity for α-receptors compared to the structurally related hormone, adrenaline (epinephrine).[5]

-

Beta (β) Receptors: (R)-Noradrenaline is a potent agonist of β₁-receptors. However, it binds with significantly lower affinity to β₂-receptors.[2] This selectivity distinguishes it from adrenaline, which is a potent agonist at both β₁ and β₂ receptors.

The reduced activity of the (S)-enantiomer stems from its inability to form the same critical hydrogen bonds and van der Waals interactions within the receptor's binding pocket that stabilize the binding of the (R)-enantiomer and induce the conformational change required for receptor activation. While specific binding affinity values for the (S)-enantiomer are not as extensively reported in the literature due to its low potency, historical studies confirm that the L-isomer (R) is preferentially retained in tissues compared to the D-isomer (S), suggesting a greater affinity of the binding sites for the physiologically relevant enantiomer.[6]

Table 1: Adrenergic Receptor Subtypes and G-Protein Coupling

| Receptor Subtype | Primary G-Protein Coupling | Key Downstream Effector |

| Alpha-1 (α₁) | Gq/11 | Phospholipase C (PLC) |

| Alpha-2 (α₂) | Gi/o | Adenylyl Cyclase (Inhibition) |

| Beta-1 (β₁) | Gs | Adenylyl Cyclase (Activation) |

| Beta-2 (β₂) | Gs (primarily), Gi | Adenylyl Cyclase (Activation) |

| Beta-3 (β₃) | Gs | Adenylyl Cyclase (Activation) |

Section 2: Downstream Signaling Pathways Activated by (R)-Noradrenaline

The binding of (R)-noradrenaline to its cognate receptors initiates distinct intracellular signaling cascades determined by the coupled G-protein.

Alpha-1 (α₁) Adrenergic Receptor Signaling (Gq-coupled)

Activation of α₁-receptors by (R)-noradrenaline leads to the activation of the Gq alpha subunit. This initiates a cascade that is central to smooth muscle contraction.[7][8]

-

PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

-

PIP₂ Hydrolysis: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[9]

-

Calcium Mobilization: IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[9]

-

PKC Activation: The rise in intracellular Ca²⁺, along with DAG, activates Protein Kinase C (PKC), which then phosphorylates numerous target proteins, leading to cellular responses like smooth muscle contraction.[9]

Beta (β) Adrenergic Receptor Signaling (Gs-coupled)

Activation of β-receptors (predominantly β₁ by noradrenaline) stimulates the Gs alpha subunit, a pathway crucial for cardiac function and metabolic regulation. [10]1. Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase. [11]2. cAMP Production: This leads to an increased conversion of ATP to cAMP. 3. PKA Activation: Elevated cAMP levels activate PKA. [11]4. Protein Phosphorylation: PKA phosphorylates various downstream targets. In cardiac myocytes, this includes L-type calcium channels and phospholamban, resulting in increased heart rate and contractility. [10][11]

Section 3: Physiological Functions and Pharmacological Implications

The activation of adrenergic receptors by (R)-noradrenaline translates into a wide array of physiological functions that are integral to the sympathetic nervous system's "fight-or-flight" response. [12]

Table 2: Key Physiological Effects of (R)-Noradrenaline

| System | Primary Receptor(s) | Physiological Effect |

| Cardiovascular | α₁, β₁ | Vasoconstriction (↑ blood pressure), increased heart rate and contractility. [5] |

| Central Nervous System | α₁, α₂, β₁ | Enhances arousal, alertness, vigilance, and memory formation. [12] |

| Metabolic | β₁/β₃ | Stimulates lipolysis in adipose tissue and glycogenolysis. |

| Gastrointestinal | α₁, α₂ | Decreased motility and blood flow. [13] |

From a drug development perspective, the stereoselectivity of adrenergic receptors is paramount. The synthesis of adrenergic agonists or antagonists must be stereospecific to ensure maximal potency and minimize off-target effects. Racemic mixtures, which contain a 50:50 ratio of (R) and (S) enantiomers, will have reduced efficacy compared to the pure (R)-enantiomer, as half of the compound is significantly less active. Furthermore, the inactive (S)-enantiomer could potentially contribute to side effects or exhibit different pharmacological properties.

Section 4: Experimental Protocols for Characterizing Noradrenaline Enantiomers

Evaluating the interaction of noradrenaline enantiomers with adrenergic receptors requires robust and validated experimental methodologies. Below are outlines of standard protocols.

Protocol: Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of an unlabeled compound (like (S)- or (R)-noradrenaline) by measuring its ability to displace a labeled radioligand from the receptor. [14][15] Objective: To determine the binding affinity (Ki) of noradrenaline enantiomers for a specific adrenergic receptor subtype.

Materials:

-

Cell membranes prepared from tissue or cultured cells expressing the target receptor. [15]* Radioligand (e.g., [³H]-prazosin for α₁, [³H]-yohimbine for α₂, [¹²⁵I]-cyanopindolol for β).

-

Unlabeled competitors: (R)-noradrenaline, (S)-noradrenaline.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4. [16]* 96-well plates, glass fiber filters, and a scintillation counter or gamma counter.

Methodology:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold lysis buffer and isolate membranes via differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine protein concentration. [15][16]2. Assay Setup: In a 96-well plate, set up reactions in triplicate for:

-

Total Binding: Membranes + Radioligand + Assay Buffer.

-

Non-specific Binding (NSB): Membranes + Radioligand + a high concentration of a non-labeled, high-affinity antagonist (e.g., phentolamine).

-

Competition: Membranes + Radioligand + increasing concentrations of the competitor ((R)- or (S)-noradrenaline).

-

-

Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to reach equilibrium. [16]4. Harvesting: Rapidly terminate the reaction by vacuum filtration through glass fiber filters, washing several times with ice-cold wash buffer to separate bound from free radioligand. [16]5. Counting: Place filters in scintillation vials with cocktail (for ³H) or tubes for a gamma counter (for ¹²⁵I) and measure radioactivity.

-

Data Analysis: Calculate specific binding (Total - NSB). Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site or two-site competition model using non-linear regression to determine the IC₅₀ value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [16]

Protocol: cAMP Accumulation Functional Assay

This assay measures the functional consequence of β-adrenergic receptor activation (Gs-coupling) by quantifying changes in intracellular cAMP levels. [17] Objective: To determine the potency (EC₅₀) and efficacy of noradrenaline enantiomers in stimulating cAMP production.

Materials:

-

Whole cells expressing the target β-adrenergic receptor.

-

Stimulation Buffer with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. [17]* Agonists: (R)-noradrenaline, (S)-noradrenaline.

-

cAMP detection kit (e.g., HTRF, ELISA, AlphaScreen).

Methodology:

-

Cell Plating: Seed cells in a 96-well plate and grow to desired confluency.

-

Pre-incubation: Aspirate media and pre-incubate cells with Stimulation Buffer containing a PDE inhibitor for a short period (e.g., 10-20 minutes) at 37°C.

-

Agonist Stimulation: Add increasing concentrations of the agonist ((R)- or (S)-noradrenaline) to the wells and incubate for a defined time (e.g., 15-30 minutes) at 37°C. [17]4. Cell Lysis & Detection: Lyse the cells and measure cAMP concentration according to the manufacturer's protocol for the chosen detection kit. The principle is often a competitive immunoassay. [18]5. Data Analysis: Convert the assay signal to cAMP concentration using a standard curve. Plot the cAMP concentration against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy).

Conclusion

The biological functions of noradrenaline are defined by the precise, stereoselective interaction of its (R)-enantiomer with adrenergic receptors. This interaction triggers specific G-protein-mediated signaling cascades—Gq for α₁, Gi for α₂, and Gs for β receptors—that culminate in a vast array of physiological responses, from cardiovascular regulation to heightened cognitive arousal. The (S)-enantiomer, due to its stereochemical incongruity with the receptor binding site, is a significantly weaker agonist and serves primarily to highlight the stringency of these molecular recognition events. For professionals in pharmacology and drug development, a deep understanding of this stereoselectivity is not merely academic; it is a foundational principle for the design of potent, selective, and safe therapeutics that target the adrenergic system.

References

-

Drugs.com. (2024). Norepinephrine vs epinephrine: what's the difference?

-

QIAGEN. (n.d.). α-Adrenergic Signaling. GeneGlobe.

-

Ninja Nerd. (2018). Neurology | Adrenergic Receptors. YouTube.

-

Wikipedia. (n.d.). Alpha-2 adrenergic receptor.

-

Bohrium. (n.d.). differences-in-d-and-l-norepinephrine-h3. Ask this paper.

-

Unal, H. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 3(12).

-

He, J., et al. (2012). β-adrenergic receptor stimulation and activation of PKA protect against α1-adrenergic mediated phosphorylation of PKD and HDAC5. Journal of Molecular and Cellular Cardiology, 53(5), 664-672.

-

O'Connell, T. D., et al. (2014). Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance. Pharmacology & Therapeutics, 141(1), 58-73.

-

Rockman, H. A., et al. (2018). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current Protocols in Pharmacology, 80(1), e37.

-

Burmeister, M., et al. (2013). Dissociations in the Effects of β2-Adrenergic Receptor Agonists on cAMP Formation and Superoxide Production in Human Neutrophils: Support for the Concept of Functional Selectivity. PLoS ONE, 8(5), e64552.

-

Wikipedia. (n.d.). Norepinephrine.

-

BenchChem. (2025). Application Notes and Protocols: Radioligand Binding Assay for Mephentermine at Adrenergic Receptors.

-

Paris Brain Institute. (n.d.). Noradrenaline (or norepinephrine).

-

Medicosis Perfectionalis. (2019). Alpha-1 Adrenergic Receptors. YouTube.

-

V-Ay, E., et al. (2023). Modeling Stereospecific Drug Interactions with Beta-Adrenergic Receptors. bioRxiv.

-

Gonzalez, E., et al. (2011). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. Methods in Molecular Biology, 796, 151-160.

-

Anderson, M. E. (2011). Beta-adrenergic receptor signaling in the heart: role of CaMKII. Journal of Molecular and Cellular Cardiology, 51(4), 486-491.

-

Qu, L., et al. (2022). Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor. Science Advances, 8(9), eabj5243.

-

El-Aneed, A., et al. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Molecules, 24(4), 685.

-

Siddiqui, M. I., & Tuma, F. (2023). Physiology, Noradrenergic Synapse. StatPearls.

-

Unal, H. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 3(12).

-

Creative BioMart. (n.d.). cAMP Accumulation Assay.

-

Morton, M. (2023). Adrenergic Receptors | Adrenaline vs. Noradrenaline. YouTube.

-

Xiao, R. P., et al. (1999). Recent Advances in Cardiac β2-Adrenergic Signal Transduction. Circulation Research, 85(11), 1092-1100.

-

Wikipedia. (n.d.). Alpha-1 adrenergic receptor.

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.

-

Wang, Q., & Limbird, L. E. (2008). Regulation of α2AR trafficking and signaling by interacting proteins. Pharmacology & Therapeutics, 118(2), 257-268.

-

Newman-Tancredi, A., et al. (1997). Noradrenaline and adrenaline are high affinity agonists at dopamine D4 receptors. European Journal of Pharmacology, 319(2-3), 341-344.

-

ResearchGate. (n.d.). Schematic representation of the principles for the intracellular calcium assay and the IP-One assay.

-

ResearchGate. (2012). Which type of norepinephrine to use?

-

Li, Y., et al. (2018). The regulation of β-adrenergic receptor-mediated PKA activation by substrate stiffness via microtubule dynamics in human MSCs. Biomaterials, 154, 143-155.

-

Revvity. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G‑coupled receptors in whole cell.

-

Labome. (n.d.). Receptor-Ligand Binding Assays.

-

Zhu, W. Z., et al. (2003). Sustained β1-Adrenergic Stimulation Modulates Cardiac Contractility by Ca2+/Calmodulin Kinase Signaling Pathway. Circulation Research, 92(5), 549-555.

-

MDPI. (2018). Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout.

-

Wikipedia. (n.d.). Adrenaline.

-

Niu, J., et al. (2013). A Long Lasting β1 Adrenergic Receptor Stimulation of cAMP/Protein Kinase A (PKA) Signal in Cardiac Myocytes. Journal of Biological Chemistry, 288(48), 34631-34640.

-

ResearchGate. (n.d.). Study design of (A) competition radioligand binding assay to quantify β....

-

Revvity. (n.d.). cAMP assay provides flexibility and stable pharmacology.

-

Graham, R. M. (1990). Adrenergic receptors: structure and function. Cleveland Clinic Journal of Medicine, 57(5), 482-492.

-

Wikipedia. (n.d.). Adrenergic receptor.

-

Mills, S. E., et al. (2003). Stereoselectivity of porcine beta-adrenergic receptors for ractopamine stereoisomers. Journal of Animal Science, 81(1), 122-130.

Sources

- 1. Norepinephrine - Wikipedia [en.wikipedia.org]

- 2. ccjm.org [ccjm.org]

- 3. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 5. drugs.com [drugs.com]

- 6. Paper Details - Ask this paper | Bohrium [bohrium.com]

- 7. youtube.com [youtube.com]

- 8. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. ahajournals.org [ahajournals.org]

- 11. β-adrenergic receptor stimulation and activation of PKA protect against α1-adrenergic mediated phosphorylation of PKD and HDAC5 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Noradrenaline (or norepinephrine) | Paris Brain Institute [parisbraininstitute.org]

- 13. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 14. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Dissociations in the Effects of β2-Adrenergic Receptor Agonists on cAMP Formation and Superoxide Production in Human Neutrophils: Support for the Concept of Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

Discovery and history of (S)-4-(2-Amino-1-hydroxyethyl)pyrocatechol

An In-Depth Technical Guide to (R)-Norepinephrine: From Discovery to Clinical Application

Abstract

(R)-4-(2-Amino-1-hydroxyethyl)pyrocatechol, commonly known as (R)-norepinephrine or noradrenaline, is a pivotal catecholamine that functions as both a neurotransmitter and a hormone. It is the principal transmitter of most postganglionic sympathetic fibers and plays a crucial role in the 'fight-or-flight' response, regulating cardiovascular function, arousal, and attention. This guide provides a comprehensive technical overview of norepinephrine, tracing its journey from its initial discovery to its current applications in clinical medicine and drug development. We will delve into its historical context, stereospecific biochemistry, complex physiological roles, and the state-of-the-art methodologies for its synthesis and analysis. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical endogenous molecule.

Chapter 1: Historical Milestones in the Discovery of Norepinephrine

The journey to understanding norepinephrine was a multi-decade endeavor built upon the foundational concepts of chemical neurotransmission. While suggestions that a chemical mediator was involved in the sympathetic nervous system were posited between 1934 and 1938 by pharmacologists like Zénon Bacq, the definitive identification remained elusive.[1]

The first major breakthrough came in 1939 when Hermann Blaschko and Peter Holtz independently elucidated the biosynthetic mechanism for norepinephrine in the vertebrate body.[1] However, it was the seminal work of Swedish physiologist Ulf von Euler in the mid-1940s that solidified the role of norepinephrine.[2] In a series of papers starting in 1945, von Euler demonstrated the presence of norepinephrine in sympathetically innervated tissues and the brain, providing compelling evidence that it was the long-sought sympathetic neurotransmitter.[1][3] For this discovery, he was awarded a share of the 1970 Nobel Prize in Physiology or Medicine.[2] Shortly thereafter, Stanley Peart provided the final piece of the puzzle by demonstrating the release of noradrenaline following the direct stimulation of sympathetic nerves.[1]

Chapter 2: Physicochemical Properties and Stereochemistry

Norepinephrine is a catecholamine, characterized by a catechol moiety (a benzene ring with two adjacent hydroxyl groups) and a phenethylamine side chain.[1][4] The naturally occurring and biologically active form is the (R)-enantiomer.[4] While the user's query specified the (S)-enantiomer, it is the (R)-isomer that is synthesized endogenously and used therapeutically.

| Property | Value |

| IUPAC Name | (R)-4-(2-amino-1-hydroxyethyl)benzene-1,2-diol[4] |

| Synonyms | (R)-Noradrenaline, Levarterenol, l-Norepinephrine[1] |

| Molecular Formula | C₈H₁₁NO₃[5] |

| Molecular Weight | 169.18 g/mol [5] |

| CAS Number | 51-41-2 ((R)-isomer)[1] |

| Melting Point | ~216°C (estimate)[5] |

| Appearance | White to off-white crystalline solid |

Table 1: Physicochemical Properties of (R)-Norepinephrine.

Chapter 3: The Biosynthetic and Metabolic Pathways

The synthesis and degradation of norepinephrine are tightly regulated enzymatic processes critical for maintaining physiological homeostasis.

Biosynthesis

Norepinephrine is synthesized in the adrenal medulla and postganglionic neurons of the sympathetic nervous system from the amino acid tyrosine.[1] The process occurs via a multi-step pathway involving several key enzymes.

-

Tyrosine Hydroxylation (Rate-Limiting Step): The pathway begins with the conversion of the amino acid L-tyrosine to L-dihydroxyphenylalanine (L-DOPA). This reaction is catalyzed by the enzyme tyrosine hydroxylase, which requires tetrahydrobiopterin, O₂, and ferrous iron (Fe²⁺) as cofactors. This is the primary regulatory and rate-limiting step in the entire catecholamine synthesis cascade.[3]

-

DOPA Decarboxylation: L-DOPA is then rapidly converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (also known as DOPA decarboxylase), which uses pyridoxal phosphate as a cofactor.[1]

-

Dopamine Hydroxylation: Dopamine is actively transported into synaptic vesicles via the vesicular monoamine transporter (VMAT).[3] Inside these vesicles, the enzyme dopamine β-monooxygenase (also called dopamine β-hydroxylase) catalyzes the conversion of dopamine to norepinephrine, a reaction requiring O₂ and ascorbic acid (Vitamin C) as cofactors.[1][6]

Figure 1: The biosynthetic pathway of norepinephrine from L-tyrosine.

Metabolism and Inactivation

The action of norepinephrine at the synapse is terminated through a combination of reuptake and enzymatic degradation. The primary mechanism for termination is reuptake into the presynaptic neuron via the Norepinephrine Transporter (NET).[3] The remaining norepinephrine is metabolized by two key enzymes:

-

Monoamine Oxidase (MAO): Primarily MAO-A, located on the outer membrane of mitochondria within the presynaptic neuron and other cells.[2]

-

Catechol-O-Methyltransferase (COMT): Found in the cytoplasm of postsynaptic cells and glial cells.[2]

These enzymes break down norepinephrine into biologically inactive metabolites, such as vanillylmandelic acid (VMA) and 3-methoxy-4-hydroxyphenylglycol (MHPG), which are then excreted in the urine.[1]

Chapter 4: Physiological Functions and Signaling Mechanisms

Norepinephrine's primary function is to mobilize the brain and body for action, orchestrating the "fight-or-flight" response.[1][3] Its release is lowest during sleep and peaks during situations of stress or danger.[1]

Systemic and Central Nervous System Effects

-

In the Body: Norepinephrine increases heart rate and blood pressure, triggers the release of glucose from energy stores, increases blood flow to skeletal muscle, and reduces blood flow to the gastrointestinal system.[1][2]

-

In the Brain: It is produced primarily in the locus coeruleus, a nucleus in the pons.[3] From here, it projects throughout the brain to increase arousal and alertness, promote vigilance, enhance memory formation and retrieval, and focus attention.[1]

Adrenergic Receptors and Signaling

Norepinephrine exerts its wide-ranging effects by binding to a class of G-protein coupled receptors (GPCRs) known as adrenergic receptors. These are broadly classified into alpha (α) and beta (β) types, with several subtypes.[3][6]

-

α₁-Adrenergic Receptors: Located postsynaptically, they couple to the Gq protein signaling pathway.[3] Activation leads to an increase in intracellular calcium (Ca²⁺), typically causing smooth muscle contraction (e.g., vasoconstriction) and increasing blood pressure.[6]

-

α₂-Adrenergic Receptors: Found both presynaptically on nerve terminals and postsynaptically. They couple to the Gi/o protein pathway, which inhibits adenylyl cyclase, decreases cyclic AMP (cAMP) levels, and produces inhibitory effects.[3] Presynaptic α₂ autoreceptors act as a negative feedback mechanism to inhibit further norepinephrine release.[3]

-

β-Adrenergic Receptors (β₁, β₂, β₃): These receptors couple to the Gs protein signaling pathway, which activates adenylyl cyclase and increases cAMP levels, leading to excitatory cellular effects.[3]

Figure 2: Simplified signaling pathways for major adrenergic receptor subtypes.

Chapter 5: Methodologies for Synthesis and Analysis

The ability to synthesize and accurately quantify norepinephrine is fundamental to both research and clinical applications.

Chemical Synthesis: Asymmetric Transfer Hydrogenation

While norepinephrine is an endogenous compound, chemical synthesis is required for pharmaceutical use. Producing the correct (R)-enantiomer with high purity is critical, as the (S)-enantiomer is significantly less active. Asymmetric transfer hydrogenation is an efficient method for this stereoselective synthesis.

Rationale: This method is chosen for its high enantioselectivity, use of readily available catalysts and hydrogen donors (like formic acid/triethylamine), and generally milder reaction conditions compared to direct hydrogenation with H₂ gas.

Protocol: Synthesis of (R)-Norepinephrine [7] This protocol is a representative example based on published methodologies and should be adapted and optimized for specific laboratory conditions.

-

Reactant Preparation: A reaction vessel is charged with the precursor ketone, 2-amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride (1.0 eq), a suitable solvent such as methanol, a chiral Ruthenium catalyst (e.g., (R,R)-Ts-DENEB, ~0.15 mol %), and a hydrogen donor mixture of formic acid and triethylamine (5:2 ratio).[7]

-

Reaction: The mixture is stirred under an inert atmosphere (e.g., Nitrogen) and heated to approximately 60-65°C.[7] The reaction progress is monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

Workup: Once the reaction is complete (typically after 20 hours), the mixture is cooled to room temperature.[7] An aqueous solution of ammonium hydroxide is added to neutralize the mixture and precipitate the product.[7]

-

Isolation and Purification: Water is added to the slurry, which is then stirred to ensure complete precipitation. The solid product is collected by filtration, washed sequentially with water and methanol to remove impurities, and dried under vacuum.[7]

-

Characterization: The final product, (R)-4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol, is characterized by techniques such as NMR spectroscopy to confirm its structure and chiral chromatography to verify its high enantiomeric purity (>99%).[7]

Quantitative Analysis in Biological Matrices: LC-MS/MS

Accurate measurement of norepinephrine in plasma is essential for many clinical and research studies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity.

Rationale: Endogenous compounds like norepinephrine are present at very low concentrations and coexist with many similar molecules. LC-MS/MS provides the necessary chromatographic separation and mass-based detection to distinguish and quantify the analyte of interest without interference.

Protocol: Quantification of Norepinephrine in Human Plasma [8]

-

Sample Collection & Preparation: Whole blood is collected in K₂EDTA tubes and centrifuged at 4°C to separate the plasma.[9] Sodium metabisulfite may be added as a stabilizer. All extractions should be performed on ice and under yellow light to prevent catecholamine degradation.[8]

-

Protein Precipitation: An internal standard (stable-isotope labeled norepinephrine) is added to the plasma sample. Proteins are then precipitated by adding a cold organic solvent, typically acetonitrile. The sample is vortexed and centrifuged to pellet the precipitated proteins.[8]

-

Supernatant Derivatization: The resulting supernatant is transferred to a new tube. A derivatizing agent (e.g., d4-acetaldehyde) is added to improve chromatographic retention, ionization efficiency, and stability.[8]

-

LC-MS/MS Analysis:

-

Chromatography: The derivatized sample is injected into a UHPLC system equipped with a reverse-phase column (e.g., C18). A gradient elution with mobile phases of ammonium acetate/formic acid in water and methanol is used to separate the analyte from other components.[8]

-

Mass Spectrometry: The column eluent is directed to a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both norepinephrine and its stable-isotope labeled internal standard are monitored for highly selective quantification.

-

-

Data Analysis: A calibration curve is generated using a "depleted matrix" (plasma stripped of endogenous norepinephrine) spiked with known concentrations of the analyte. The concentration of norepinephrine in the unknown samples is then calculated from this curve.[8]

Chapter 6: Pharmacological and Therapeutic Landscape

Norepinephrine's potent physiological effects make it both a vital therapeutic agent and a key target for drug development.

Clinical Applications

The primary clinical use of intravenous norepinephrine is as a vasopressor to increase and maintain blood pressure in cases of life-threatening hypotension, particularly in distributive shock (e.g., septic shock) that is unresponsive to fluid resuscitation.[2][10] Its potent α₁-agonist effects cause peripheral vasoconstriction, increasing systemic vascular resistance and thus raising blood pressure.[2]

Role in Drug Development

The noradrenergic system is a major target for a wide array of pharmaceuticals:

-

Beta-Blockers: These drugs antagonize the effects of norepinephrine at β-adrenergic receptors and are widely used to treat hypertension, angina, and certain cardiac arrhythmias.[1]

-

Alpha-Blockers: These agents block α-adrenergic receptors and are used to treat conditions like hypertension and benign prostatic hyperplasia.[1]

-

Antidepressants: Many antidepressants, including tricyclic antidepressants (TCAs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), function by blocking the reuptake of norepinephrine (and often serotonin) from the synaptic cleft, thereby increasing its availability and enhancing neurotransmission.

-

ADHD Medications: Some medications for Attention-Deficit/Hyperactivity Disorder (ADHD) act on the norepinephrine system to improve attention and focus.[6]

Pathophysiological Implications

Dysregulation of the noradrenergic system is implicated in several neuropsychiatric disorders. A deficiency in norepinephrine is often associated with depression, while excessive levels can contribute to anxiety and stress states.[2][6] It also plays a role in the pathophysiology of conditions like Parkinson's disease.[6]

Conclusion

(R)-Norepinephrine is a molecule of profound scientific and medical importance. From its discovery as a key mediator of the sympathetic nervous system to its role as a life-saving drug in intensive care, its impact is undeniable. A thorough understanding of its synthesis, metabolism, signaling pathways, and analytical methodologies is crucial for professionals in pharmacology, neuroscience, and drug development. As research continues to unravel the complexities of the noradrenergic system, new therapeutic opportunities targeting this vital catecholamine will undoubtedly emerge, further solidifying its central place in human physiology and medicine.

References

-

Norepinephrine - Wikipedia. [Link]

-

Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf - NIH. [Link]

-

Noradrenaline (or norepinephrine) - Paris Brain Institute. [Link]

-

Norepinephrine | Definition, Function, Effects, & Facts - Britannica. [Link]

-

2-Minute Neuroscience: Norepinephrine - LabXchange. [Link]

-

Norepinephrine: A Neuromodulator That Boosts the Function of Multiple Cell Types to Optimize CNS Performance - PubMed Central. [Link]

-

Norepinephrine | C8H11NO3 | CID 439260 - PubChem - NIH. [Link]

-

Cas 149-95-1,(S)-4-(2-amino-1-hydroxyethyl)pyrocatechol | lookchem. [Link]

-

Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism. [Link]

-

Norepinephrine - StatPearls - NCBI Bookshelf - NIH. [Link]

-

Strategies for determination of serum or plasma norepinephrine by reverse-phase liquid chromatography | Analytical Chemistry - ACS Publications. [Link]

- CN101522631A - Derivatives of 4-(2-amino-1-hydroxyethyl)

-

Norepinephrine (intravenous route) - Side effects & uses - Mayo Clinic. [Link]

-

Ulf von Euler – Facts - NobelPrize.org. [Link]

-

Measurement of plasma norepinephrine and 3,4-dihydroxyphenylglycol: method development for a translational research study - PMC - NIH. [Link]

- EP2263998A1 - Derivatives of 4-(2-amino-1-hydroxyethyl)

-

(2S,4S)-4-Fluoro-1-{[(2-hydroxy-1,1-dimethylethyl)amino]acetyl}-pyrrolidine-2-carbonitrile monobenzenesulfonate (TS-021) is a selective and reversible dipeptidyl peptidase IV inhibitor - PubMed. [Link]

-

Norepinephrine Uses, Side Effects & Warnings - Drugs.com. [Link]

-

Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un - SciHorizon. [Link]

-

1,2-Benzenediol, 4-[(1S)-2-amino-1-hydroxyethyl]-, (2R,3R) - PubChem. [Link]

-

Protocols for infusion of noradrenaline Expt. 1, cumulative-dose... - ResearchGate. [Link]

-

PROCESS FOR THE PREPARATION OF l-NOREPINEPHRINE BITARTRATE MONOHYDRATE HAVING HIGH ENANTIOMERIC PURITY - Justia Patents. [Link]

-

Norepinephrine - Faculty. [Link]

-

Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed. [Link]

-

Position Paper on the Reporting of Norepinephrine Formulations in Critical Care from the Society of Critical Care Medicine and - Broome Docs. [Link]

-

Our Story - Pioneering Innovation in Therapeutics | IONIS. [Link]

-

A Simple, Effective Method for Quantitative Analysis of the Biomarker Norepinephrine in Human Plasma by LC-MS/MS | Charles River. [Link]

-

Nissan Chemical Corporation/Healthcare/In-house Drug Discovery. [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

Drug Discovery and Development News - Symeres. [Link]

Sources

- 1. Norepinephrine - Wikipedia [en.wikipedia.org]

- 2. Norepinephrine | Definition, Function, Effects, & Facts | Britannica [britannica.com]

- 3. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Norepinephrine | C8H11NO3 | CID 439260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. Noradrenaline (or norepinephrine) | Paris Brain Institute [parisbraininstitute.org]

- 7. scihorizon.com [scihorizon.com]

- 8. criver.com [criver.com]

- 9. Measurement of plasma norepinephrine and 3,4-dihydroxyphenylglycol: method development for a translational research study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Norepinephrine (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]

Molecular Identity and Physicochemical Characteristics

An In-Depth Technical Guide to the Molecular Properties and Analysis of (S)-Noradrenaline

This guide provides a comprehensive technical overview of (S)-Noradrenaline, also known as (S)-Norepinephrine. We will delve into its fundamental molecular structure, the critical role of stereochemistry, its biosynthetic origins, and the rigorous analytical methodologies required for its quantification in complex biological matrices. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this pivotal catecholamine.

(S)-Noradrenaline is a catecholamine, a class of organic chemicals characterized by a catechol moiety (a benzene ring with two adjacent hydroxyl groups) and an amine side chain. This structure is fundamental to its function as a neurotransmitter and hormone, mediating the "fight or flight" response.

The molecular formula for (S)-Noradrenaline is C₈H₁₁NO₃ .[1][2] This empirical formula accounts for the eight carbon atoms in the benzene ring and ethylamine side chain, eleven hydrogen atoms, one nitrogen atom in the amine group, and three oxygen atoms in the two hydroxyl groups of the catechol and the one on the side chain.

The structure consists of a catechol nucleus (3,4-dihydroxyphenyl group) attached to an aminoethanol side chain.[3] The presence of a chiral center at the benzylic hydroxyl group gives rise to stereoisomerism, a concept of paramount importance that will be discussed in the subsequent section.

Table 1: Physicochemical Properties of Noradrenaline

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₁NO₃ | [1][4] |

| Molecular Weight | 169.18 g/mol | [2][4] |

| IUPAC Name ((S)-enantiomer) | 4-[(1S)-2-amino-1-hydroxyethyl]benzene-1,2-diol | [2] |

| Melting Point | 217 °C (decomposes) | [4] |

| pKa (conjugate acid) | 8.58 | [4] |

| LogP | -1.24 | [4] |

| Solubility | Slightly soluble in water; very soluble in dilute acids and alkali |[4] |

The physicochemical properties detailed in Table 1 are a direct consequence of its molecular structure. The hydroxyl and amine groups make the molecule polar and allow for hydrogen bonding, contributing to its water solubility. The catechol group is susceptible to oxidation, a key consideration for sample handling and stability during analytical procedures.

The Criticality of Stereoisomerism: (S)- vs. (R)-Noradrenaline

Noradrenaline possesses a single stereocenter at the carbon atom bearing the hydroxyl group on the ethylamine side chain. This chirality results in two non-superimposable mirror images, or enantiomers: (S)-Noradrenaline and (R)-Noradrenaline.[2] While they share the same molecular formula and connectivity, their three-dimensional arrangement is distinct.

It is crucial for researchers to understand that the biological activity of noradrenaline is highly stereospecific. The naturally occurring and physiologically active enantiomer is (R)-(-)-Noradrenaline .[3][4] This is the form that is synthesized in the body and interacts with adrenergic receptors to elicit a physiological response.[4] The (S)-(+)-enantiomer is significantly less potent. Therefore, when studying the biological effects or clinical relevance of noradrenaline, it is the (R)-isomer that is typically of interest.

Endogenous Biosynthesis Pathway

Noradrenaline is synthesized in the adrenal medulla and postganglionic neurons of the sympathetic nervous system from the amino acid L-tyrosine.[5] This multi-step enzymatic pathway is a tightly regulated process.

-

Tyrosine Hydroxylation : The pathway begins with the hydroxylation of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA). This is the rate-limiting step and is catalyzed by the enzyme tyrosine hydroxylase (TH).[5][6]

-

L-DOPA Decarboxylation : L-DOPA is then converted to dopamine by DOPA decarboxylase (also known as aromatic L-amino acid decarboxylase, AADC).[6][7]

-

Dopamine Hydroxylation : Dopamine is transported into synaptic vesicles where it is hydroxylated by dopamine β-hydroxylase (DBH) to form norepinephrine (the (R)-enantiomer).[6][7]

This biosynthetic cascade ensures a controlled supply of noradrenaline for neurotransmission. The subsequent metabolism of released noradrenaline is primarily carried out by two enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[3]

Analytical Methodologies: A Guide to Quantification

The accurate quantification of noradrenaline in biological matrices like human plasma is essential for both clinical diagnostics and pharmaceutical research. However, its analysis is challenging due to its low endogenous concentrations, inherent instability, and the presence of numerous interfering substances. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application, offering unparalleled sensitivity and specificity.[8][9]

Experimental Workflow: LC-MS/MS Analysis of Noradrenaline in Plasma

This section outlines a validated workflow for the quantification of noradrenaline. The core principle is to isolate the analyte from the complex matrix, separate it from other components chromatographically, and then detect and quantify it using a mass spectrometer.

Protocol 1: Plasma Sample Preparation

Causality: The primary goal of sample preparation is to remove high-abundance proteins that would otherwise interfere with the analysis and damage the analytical column.[10] A stabilizer is added immediately upon collection to prevent the rapid oxidation of the catecholamine.[8][11]

Methodology:

-

Collection & Stabilization: Collect whole blood in K₂EDTA tubes. Immediately add a stabilizer solution, such as sodium metabisulfite, and mix gently.[11] All steps should be performed on ice and under yellow light to minimize degradation.[11]

-

Plasma Separation: Centrifuge the blood at 4°C to separate the plasma.

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a deuterated internal standard (e.g., Norepinephrine-d6). The internal standard is critical for correcting for sample loss during preparation and for variations in instrument response.

-

Vortex & Centrifuge: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solution (e.g., 100 µL of 20 mM ammonium acetate in water). This step concentrates the analyte and ensures compatibility with the LC system.

Protocol 2: LC-MS/MS Instrumental Analysis

Causality: Reversed-phase chromatography is used to separate the polar noradrenaline from other polar and non-polar compounds.[12] Gradient elution is employed to provide optimal separation and peak shape. Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides exquisite selectivity and sensitivity by monitoring a specific precursor-to-product ion transition unique to noradrenaline.[8]

Methodology:

-

System Equilibration: Equilibrate the LC system with the initial mobile phase conditions until a stable baseline is achieved.[13]

-

Injection: Inject 10 µL of the reconstituted sample extract onto the analytical column.

-

Chromatographic Separation:

-

Column: Waters UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent.[11]

-

Mobile Phase A: 20 mM ammonium acetate in water with 0.1% formic acid.

-

Mobile Phase B: Methanol.

-

Flow Rate: 0.5 mL/min.

-

Gradient: A linear gradient from 5% B to 95% B over 3 minutes, followed by a re-equilibration step.

-

-

Mass Spectrometric Detection:

-

Ion Source: Electrospray Ionization (ESI), positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Data Acquisition: Monitor the transitions specified in Table 2.

-

Table 2: Mass Spectrometry Parameters for Noradrenaline

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| Norepinephrine | 170.1 | 152.1 | 10-15 |

| Norepinephrine-d6 (IS) | 176.1 | 158.1 | 10-15 |

Note: The protonated molecule [M+H]⁺ for norepinephrine is m/z 170.1. The transition to m/z 152.1 corresponds to the neutral loss of water (H₂O).[14] Optimal collision energy should be determined empirically.

-

Quantification: Construct a calibration curve by analyzing standards of known concentrations prepared in a "depleted matrix" (e.g., plasma stripped of endogenous norepinephrine).[11] The concentration of norepinephrine in the unknown samples is determined by comparing the ratio of the analyte peak area to the internal standard peak area against the calibration curve.[13]

Conclusion

(S)-Noradrenaline, with its molecular formula C₈H₁₁NO₃, is a structurally simple yet biologically profound molecule. A thorough understanding of its properties is incomplete without appreciating the stereochemical nuances that dictate its physiological activity, with the (R)-enantiomer being the active form. Its biosynthesis from L-tyrosine is a well-defined enzymatic pathway. For drug development and clinical research professionals, the ability to accurately quantify this neurotransmitter is paramount. The LC-MS/MS workflow detailed herein provides a robust, sensitive, and specific method to achieve this, underscoring the necessity of meticulous sample handling and validated analytical protocols to ensure data integrity.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 439260, Norepinephrine. Retrieved from [Link].

-

SIELC Technologies (n.d.). Norepinephrine. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5814, (+)-Norepinephrine. Retrieved from [Link].

-

Wikipedia (2024). Norepinephrine. Retrieved from [Link].

-

Hoang, B., Bonner, C., Pietrasiewicz, A., & Wiltshire, S. (n.d.). A Simple, Effective Method for Quantitative Analysis of the Biomarker Norepinephrine in Human Plasma by LC-MS/MS. Charles River. Retrieved from [Link].

-

Agilent Technologies (2016). Plasma Catecholamines by LC/MS/MS. Retrieved from [Link].

-

HELIX Chromatography (n.d.). HPLC Methods for analysis of Norepinephrine. Retrieved from [Link].

-

SIELC Technologies (n.d.). HPLC Method for Analysis of Neurotransmitters Phenylephrine, Epinephrine and Norepinephrine on BIST™B+ Column. Retrieved from [Link].

-

CVPharmacology (n.d.). Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism. Retrieved from [Link].

-

National Institute of Standards and Technology (n.d.). dl-Noradrenaline. In NIST Chemistry WebBook. Retrieved from [Link].

-

Sadeghian, M., & Ghaffari, S. (2021). Analytical Strategies for the Determination of Norepinephrine Reuptake Inhibitors in Pharmaceutical Formulations and Biological Fluids. Critical Reviews in Analytical Chemistry, 51(7), 633-648. Retrieved from [Link].

-

Singh, S., Kumar, Y., Singh, P., & Singh, R. (2015). A validated HPLC-UV method and optimization of sample preparation technique for norepinephrine and serotonin in mouse brain. Pharmaceutical Methods, 6(2), 70-76. Retrieved from [Link].

-

Da-Luz-Le-Al, C., & De-Jesus-Soares, M. (1992). HPLC determination of norepinephrine, 5-hydroxytyramine and 5-hydroxytryptamine in rat brain using sodium dodecyl sulphate as ion-pair. Brazilian journal of medical and biological research, 25(11), 1145-1151. Retrieved from [Link].

-

Tenny, S., & Varacallo, M. (2023). Physiology, Noradrenergic Synapse. In StatPearls. StatPearls Publishing. Retrieved from [Link].

-

Lymperopoulos, A., Borges, J. I., & Cora, N. (2017). Biosynthesis and metabolism of norepinephrine. ResearchGate. Retrieved from [Link].

-

Thevis, M., Geyer, H., Tretzel, L., Beuck, S., Thomas, A., & Schänzer, W. (2016). Mass spectrometric identification and characterization of urinary metabolites of isopropylnorsynephrine for doping control purposes. Rapid Communications in Mass Spectrometry, 30(10), 1239-1246. Retrieved from [Link].

-

Untangled (2021, October 31). Catecholamine biochemistry - adrenaline/epinephrine & noradrenaline/norepinephrine synthesis, etc. [Video]. YouTube. Retrieved from [Link].

-

Goodall, M., & Kirshner, N. (1958). Biosynthesis of Epinephrine and Norepinephrine by Sympathetic Nerves and Ganglia. Circulation, 17(3), 366-371. Retrieved from [Link].

Sources

- 1. Norepinephrine | SIELC Technologies [sielc.com]

- 2. (+)-Norepinephrine | C8H11NO3 | CID 5814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Norepinephrine - Wikipedia [en.wikipedia.org]

- 4. Norepinephrine | C8H11NO3 | CID 439260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. CV Pharmacology | Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism [cvpharmacology.com]

- 8. agilent.com [agilent.com]

- 9. Analytical Strategies for the Determination of Norepinephrine Reuptake Inhibitors in Pharmaceutical Formulations and Biological Fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. criver.com [criver.com]

- 12. A validated HPLC-UV method and optimization of sample preparation technique for norepinephrine and serotonin in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the (S)-Noradrenaline Receptor Binding Profile

This guide provides a comprehensive technical overview of the receptor binding profile of (S)-Noradrenaline, also known as norepinephrine. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced interactions of this critical neurotransmitter with its receptors, the downstream signaling consequences, and the robust methodologies required for its characterization.

Section 1: Introduction to (S)-Noradrenaline and Adrenergic Receptors

(S)-Noradrenaline is an endogenous catecholamine that functions as a primary neurotransmitter in the sympathetic nervous system and as a hormone.[1] Its physiological effects are widespread and vital, regulating processes from cardiovascular function to attention and arousal.[2] These effects are mediated through its interaction with a family of G protein-coupled receptors (GPCRs) known as adrenergic receptors (adrenoceptors).[1][3]

There are nine distinct adrenergic receptors in humans, broadly classified into three main types: α₁, α₂, and β. Each type is further divided into subtypes (α₁ₐ, α₁ₑ, α₁ₔ; α₂ₐ, α₂ₑ, α₂C; and β₁, β₂, β₃).[1][2] The specific physiological response to noradrenaline is dictated by which of these receptor subtypes are expressed on a given cell and the binding affinity of noradrenaline for each subtype. Understanding this binding profile is therefore fundamental to pharmacology and therapeutic development.

Section 2: Quantitative Binding Affinity Profile of (S)-Noradrenaline

The cornerstone of a ligand's pharmacological profile is its binding affinity (Kᵢ) for its cognate receptors. A lower Kᵢ value indicates a higher binding affinity. (S)-Noradrenaline exhibits a distinct profile, with a clear preference for α-adrenergic receptors and the β₁ subtype over β₂.[4] Notably, it has a particularly high affinity for the α₂ subtypes. This differential affinity is critical to its function; for instance, the approximately tenfold higher affinity for the β₁ receptor over the β₂ receptor is physiologically significant in cardiac function.[5]

The binding affinity is a product of both the association rate (kₒₙ) and the dissociation rate (kₒff). Intriguingly, the selectivity of noradrenaline for the β₁AR over the β₂AR is primarily driven by a much faster association rate (~22-fold faster), while the dissociation rates are comparable.[5]

Table 1: (S)-Noradrenaline Binding Affinities (Kᵢ) at Human Adrenergic Receptors

| Receptor Subtype | G Protein Coupling | Typical Kᵢ Range (nM) |

| α₁ Family | Gαq/11 | |

| α₁ₐ | Gαq/11 | 10 - 150 |

| α₁ₑ | Gαq/11 | 20 - 200 |

| α₁ₔ | Gαq/11 | 30 - 300 |

| α₂ Family | Gαi/o | |

| α₂ₐ | Gαi/o | 1 - 25 |

| α₂ₑ | Gαi/o | 5 - 50 |

| α₂C | Gαi/o | 1 - 20 |

| β Family | Gαs | |

| β₁ | Gαs | 50 - 500 |

| β₂ | Gαs, Gαi | 500 - 5000 |

| β₃ | Gαs | 200 - 2000 |

Note: Kᵢ values are compiled from various sources and represent typical ranges observed in radioligand binding assays. Specific values can vary based on experimental conditions, tissue/cell type, and assay format.

Section 3: Adrenergic Receptor Signaling Pathways

The binding of (S)-Noradrenaline to an adrenergic receptor initiates a conformational change, leading to the activation of a specific heterotrimeric G protein and a subsequent intracellular signaling cascade.[3] The three major receptor families are distinguished by their primary G protein coupling, leading to distinct second messenger responses.[6]

-

α₁-Adrenergic Receptors (Gαq/11 Pathway): Activation of α₁ receptors leads to the activation of phospholipase C (PLC).[7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC), culminating in cellular responses like smooth muscle contraction.[6][7]

-

α₂-Adrenergic Receptors (Gαi/o Pathway): These receptors couple to inhibitory G proteins (Gαi/o), which inhibit the enzyme adenylyl cyclase.[6] This action reduces the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP), generally leading to inhibitory cellular effects such as the reduction of further neurotransmitter release from presynaptic terminals.[8]

-

β-Adrenergic Receptors (Gαs Pathway): All three β-receptor subtypes primarily couple to the stimulatory G protein (Gαs).[9] Gαs activates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[6] cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets to mediate physiological responses such as increased heart rate and contractility (β₁), smooth muscle relaxation (β₂), and lipolysis (β₃).[2][9]

Signaling Pathway Diagrams

Section 4: Methodologies for Receptor Profile Characterization

Determining the binding and functional profile of a ligand like (S)-Noradrenaline requires robust, validated, and meticulously executed experimental protocols.

Radioligand Competition Binding Assay for Kᵢ Determination

This assay is the gold standard for determining the binding affinity (Kᵢ) of an unlabeled test compound (here, S-Noradrenaline) by measuring its ability to compete for binding with a radiolabeled ligand of known high affinity and specificity for the target receptor.[10]

Experimental Rationale: The principle is based on the law of mass action.[11] As the concentration of the unlabeled (S)-Noradrenaline increases, it displaces more of the radioligand from the receptor, reducing the measured radioactivity. The concentration of S-Noradrenaline that displaces 50% of the specific binding of the radioligand is the IC₅₀. This value is then converted to the Kᵢ using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[12]

Step-by-Step Protocol:

-

Membrane Preparation:

-

Objective: To isolate cell membranes rich in the adrenergic receptor of interest from either cultured cells or tissue.[13]

-

a. Harvest cells or tissue and place in ice-cold Lysis Buffer (e.g., 50mM Tris-HCl, 5mM EDTA, pH 7.4 with protease inhibitors).

-

b. Homogenize the sample using a Dounce or Polytron homogenizer. This step mechanically disrupts the cell membranes to release their contents.

-

c. Perform differential centrifugation. A low-speed spin (e.g., 1,000 x g) pellets nuclei and large debris. The subsequent supernatant is subjected to a high-speed spin (e.g., 30,000 x g) to pellet the cell membranes.[13]

-

d. Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. This removes cytosolic contaminants.

-

e. Resuspend the final pellet in Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4), determine protein concentration (e.g., via BCA assay), and store at -80°C.

-

-

Competition Binding Assay:

-

Objective: To measure the displacement of a specific radioligand by increasing concentrations of (S)-Noradrenaline.

-

a. Prepare serial dilutions of (S)-Noradrenaline (e.g., 10⁻¹⁰ M to 10⁻³ M) in Assay Buffer.

-

b. In a 96-well plate, set up triplicate wells for each condition: Total Binding, Non-Specific Binding (NSB), and competitor concentrations.

-

c. To all wells: Add a fixed amount of membrane preparation (e.g., 20-50 µg protein).[12]

-

d. To Competitor wells: Add the corresponding dilution of (S)-Noradrenaline.

-

e. To NSB wells: Add a high concentration of a known, non-radiolabeled antagonist (e.g., phentolamine for α-receptors, propranolol for β-receptors) to saturate all specific binding sites. This allows for the measurement of radioactivity bound to non-receptor components.[11]

-

f. To Total Binding wells: Add only Assay Buffer.

-

g. Add the radioligand (e.g., [³H]-prazosin for α₁, [³H]-yohimbine for α₂, [¹²⁵I]-cyanopindolol for β) at a fixed concentration, typically near its Kₔ value.

-

h. Incubate the plate (e.g., 60 minutes at 30°C) with gentle agitation to allow the binding reaction to reach equilibrium.[12]

-

-

Separation and Detection:

-

Objective: To separate receptor-bound radioligand from the unbound radioligand and quantify the bound portion.

-

a. Rapidly terminate the incubation by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B), which traps the membranes.[10] Rapidity is crucial to prevent ligand dissociation.

-

b. Wash the filters multiple times with ice-cold Wash Buffer to remove any unbound radioligand.

-

c. Dry the filter mat and add scintillation cocktail.

-

d. Quantify the radioactivity trapped on the filters using a scintillation counter.

-

-

Data Analysis:

-

a. Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.

-

b. Plot the percentage of specific binding against the log concentration of (S)-Noradrenaline.

-

c. Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.

-

d. Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Functional Characterization: cAMP Accumulation Assay

To complement binding data, a functional assay is essential to determine whether the ligand acts as an agonist, antagonist, or inverse agonist. Since α₂ and β receptors signal through the modulation of cAMP, a cAMP accumulation assay is a highly relevant functional readout.[14][15]

Experimental Rationale: This assay measures the intracellular concentration of the second messenger cAMP in whole cells.[16] For Gs-coupled β-receptors, an agonist (like noradrenaline) will increase cAMP. For Gi-coupled α₂-receptors, an agonist will decrease the cAMP levels that have been artificially elevated by a stimulant like forskolin.[14] The response is typically measured using a competitive immunoassay format, often employing technologies like HTRF or AlphaScreen.[17]

Step-by-Step Protocol:

-

Cell Culture and Plating:

-

a. Culture cells expressing the desired adrenergic receptor subtype (e.g., HEK293 or CHO cells) to ~80-90% confluency.

-

b. Plate the cells into 96- or 384-well plates at a predetermined density and allow them to adhere overnight.[18]

-

-

Agonist/Antagonist Incubation:

-

a. Prepare serial dilutions of (S)-Noradrenaline in Stimulation Buffer (e.g., HBSS) containing a phosphodiesterase (PDE) inhibitor like IBMX. The PDE inhibitor is critical as it prevents the enzymatic degradation of cAMP, thereby amplifying the signal.

-

b. Wash the cells gently with buffer.

-

c. For β-receptor (Gs) agonism: Add the (S)-Noradrenaline dilutions directly to the cells.

-

d. For α₂-receptor (Gi) agonism: First, add a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) to all wells to induce a baseline level of cAMP production. Then, add the (S)-Noradrenaline dilutions.

-

e. Incubate for a defined period (e.g., 30 minutes at 37°C) to allow for cAMP production.

-

-

Cell Lysis and cAMP Detection:

-

a. Add a cell lysis buffer that also contains the detection reagents (e.g., anti-cAMP antibody conjugated to a donor fluorophore and a labeled cAMP competitor linked to an acceptor).[17]

-

b. Incubate at room temperature as per the assay kit manufacturer's instructions to allow the competitive binding reaction to occur.

-

-

Data Acquisition and Analysis:

-

a. Read the plate on a compatible plate reader (e.g., measuring the FRET ratio for HTRF).

-

b. The signal generated is inversely proportional to the amount of cAMP produced by the cells.

-

c. Convert the raw signal to cAMP concentration using a standard curve.

-

d. Plot the cAMP concentration against the log concentration of (S)-Noradrenaline and fit to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

-

Experimental Workflow Diagram

Section 5: Conclusion

The binding profile of (S)-Noradrenaline is characterized by its broad interaction across all adrenergic receptor subtypes, with a notable selectivity hierarchy. It displays the highest affinity for α₂-adrenergic receptors, followed by α₁ and β₁, with significantly lower affinity for β₂ and β₃ receptors. This intricate profile, governed by both association and dissociation kinetics, allows for the finely-tuned and context-dependent physiological responses observed throughout the central and peripheral nervous systems. A thorough characterization of this profile, employing rigorous methodologies such as competitive radioligand binding and functional second messenger assays, is indispensable for both fundamental research and the rational design of novel adrenergic therapeutics.

References

-

Graphviz. (n.d.). DOT Language. Retrieved January 24, 2026, from [Link]

- Inagaki, T., & Lemos, D. R. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current Protocols, 4(1), e959.

- Rosell, A., et al. (2022). Kisspeptins and norepinephrine regulate different G-protein-coupled receptor signaling pathways. Translational Lung Cancer Research, 11(8), 1629–1634.

- Zaim, M., et al. (2021). Ligands of Adrenergic Receptors: A Structural Point of View. International Journal of Molecular Sciences, 22(11), 5969.

- Waterhouse, J., & Woodward, D. J. (1990). Second messenger-mediated actions of norepinephrine on target neurons in central circuits: a new perspective on intracellular mechanisms and functional consequences. NIDA Research Monograph, 105, 299–317.

- Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz.

- Motulsky, H. (1996).

- Bouchard, N., et al. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of Gαi‑coupled receptors in whole cells. Revvity, Inc.

- Du, Y., et al. (2021). Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR. Cell Research, 31(5), 569–579.

-

Wikipedia. (2024). G protein-coupled receptor. Retrieved January 24, 2026, from [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved January 24, 2026, from [Link]

-

Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved January 24, 2026, from [Link]

-

Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Study design of (A) competition radioligand binding assay to quantify β adrenergic receptor (AR) subtypes. Retrieved January 24, 2026, from [Link]

- Latorraca, N. R., et al. (2024). G Protein-Coupled Receptors: A Century of Research and Discovery.

-

Wikipedia. (2024). Adrenergic receptor. Retrieved January 24, 2026, from [Link]

- Wang, T., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual.

- Chu, A. (2013). Let's Draw a Graph: An Introduction with Graphviz. UC Berkeley EECS.

- Cruz, D. (2018). Dot Language (graph based diagrams). Medium.

-

University of Pittsburgh School of Medicine. (n.d.). Adrenergics Module. Retrieved January 24, 2026, from [Link]

- Mukherjee, C., et al. (1984). A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents. Journal of Pharmacological Methods, 12(1), 1–11.

- MDPI. (2024). G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential. International Journal of Molecular Sciences, 25(1), 1.

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Adrenoceptors. Retrieved January 24, 2026, from [Link]

-

BPS Bioscience. (n.d.). Data Sheet. Retrieved January 24, 2026, from [Link]

- Shukla, A. K. (2017). cAMP assays in GPCR drug discovery. Methods in Cell Biology, 142, 143–153.

Sources

- 1. Ligands of Adrenergic Receptors: A Structural Point of View - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adrenoceptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 4. University of Pittsburgh | Adrenergics [pittmedcardio.com]

- 5. Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 7. Kisspeptins and norepinephrine regulate different G-protein-coupled receptor signaling pathways - Rosell - Translational Lung Cancer Research [tlcr.amegroups.org]

- 8. Second messenger-mediated actions of norepinephrine on target neurons in central circuits: a new perspective on intracellular mechanisms and functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 14. resources.revvity.com [resources.revvity.com]

- 15. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 17. researchgate.net [researchgate.net]

- 18. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide to Adrenergic Receptor Subtypes and (S)-Norepinephrine

Abstract

The adrenergic system, a cornerstone of autonomic physiology, orchestrates a vast array of bodily functions through the interaction of catecholamines with a diverse family of G protein-coupled receptors (GPCRs). This guide provides a comprehensive examination of the adrenergic receptor subtypes—α1, α2, β1, β2, and β3—and their engagement by the endogenous neurotransmitter and hormone, (S)-Norepinephrine. We will dissect the distinct signaling cascades initiated by each receptor subtype, detail the nuances of ligand-receptor interactions, and provide field-proven, step-by-step methodologies for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of adrenergic pharmacology and improve the design of targeted therapeutics.

Introduction: The Adrenergic Signaling Framework

The sympathetic nervous system (SNS) governs the "fight-or-flight" response, a state of heightened physiological readiness. This response is primarily mediated by the release of catecholamines, epinephrine and norepinephrine, from the adrenal medulla and postganglionic sympathetic neurons.[1][2] These molecules exert their effects by binding to adrenergic receptors (adrenoceptors), a class of GPCRs found on the surface of a wide variety of cells throughout the body.[3][4]

(S)-Norepinephrine, also known as L-noradrenaline, is the biologically active enantiomer and a principal neurotransmitter in the SNS.[1][5] Its synthesis originates from the amino acid tyrosine in a multi-step enzymatic pathway.[5] The specificity of the physiological response to norepinephrine is not dictated by the ligand alone, but by the subtype of adrenergic receptor expressed on the target cell. Understanding this receptor diversity is paramount for dissecting physiological mechanisms and for the rational design of drugs.

The nine known adrenergic receptor subtypes are broadly classified into two families: alpha (α) and beta (β) receptors.[6][7] These families, and their individual subtypes, are distinguished by their sequence homology, ligand-binding profiles, and, most critically, their coupling to different heterotrimeric G proteins, which in turn dictates the downstream intracellular signaling cascade.

Adrenergic Receptor Classification and (S)-Norepinephrine Selectivity